N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with both aromatic and sulfonamide functional groups, making it a versatile candidate for numerous chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.
Biochemical Pathways
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, have some activity as a monoamine oxidase inhibitor . This suggests that this compound may affect similar biochemical pathways, potentially influencing monoamine oxidase activity and thereby affecting neurotransmitter levels.
Pharmacokinetics
It is known that similar compounds can be analyzed using reverse phase (rp) hplc method with simple conditions . This suggests that this compound may have similar properties, potentially influencing its bioavailability.
Result of Action
It is known that similar compounds have been used in the preparation of a medicine resisting alzheimer disease . This suggests that this compound may have similar effects, potentially influencing neuronal cell activity and having a neuroprotective effect.
Action Environment
It is known that similar compounds have been studied for their corrosion inhibition behavior in acidic media . This suggests that this compound may also be influenced by environmental factors such as pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the hydroxyethyl group, followed by sulfonation to attach the difluorobenzenesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar aromatic and methoxy groups but lacking the sulfonamide moiety.
3,4-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl structure but differs in the functional groups attached.
Uniqueness
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is unique due to its combination of aromatic, hydroxyethyl, and sulfonamide groups. This structural diversity allows it to participate in a wide range of chemical reactions and exhibit various biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO5S/c1-23-14-7-6-10(8-15(14)24-2)13(20)9-19-25(21,22)16-11(17)4-3-5-12(16)18/h3-8,13,19-20H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMRRJPUUWDVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.